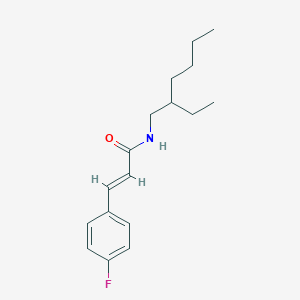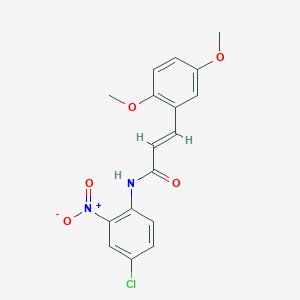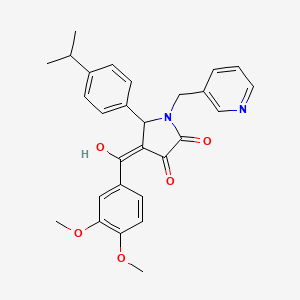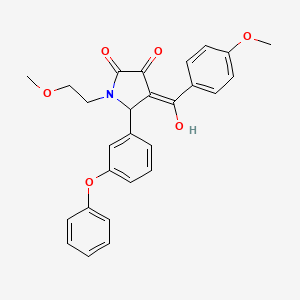
N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide, also known as EFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPA is a derivative of acrylamide and is commonly used as a building block for the synthesis of novel materials and biomolecules.
作用機序
The mechanism of action of N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential applications in the treatment of cancer and other diseases. This compound has also been shown to bind to the dopamine transporter, which is a protein involved in the regulation of dopamine levels in the brain. Dopamine plays a critical role in various physiological processes, including movement, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression. This compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects are believed to be responsible for the potential therapeutic applications of this compound in various diseases, including cancer and neurological disorders.
実験室実験の利点と制限
N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis and high purity. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to use in some experiments. This compound also has potential toxicity, which must be taken into consideration when working with this compound.
将来の方向性
There are several future directions for research on N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide, including the development of novel materials and biomolecules, the investigation of its potential therapeutic applications, and the elucidation of its mechanism of action. In materials science, this compound could be used as a building block for the synthesis of novel polymers and dendrimers with tailored properties. In medicinal chemistry, this compound could be further studied as a potential anticancer agent or as a ligand for the development of metal complexes with potential applications in catalysis and sensing. The mechanism of action of this compound could also be further investigated to better understand its effects on various enzymes and receptors. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4-fluorophenylacetic acid with 2-ethylhexylamine and acryloyl chloride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate amide and subsequent dehydration to yield this compound. The purity of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. This compound has been used as a building block for the synthesis of novel polymers and dendrimers, which have potential applications in drug delivery and tissue engineering. This compound has also been used as a ligand for the development of metal complexes, which have potential applications in catalysis and sensing. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
(E)-N-(2-ethylhexyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO/c1-3-5-6-14(4-2)13-19-17(20)12-9-15-7-10-16(18)11-8-15/h7-12,14H,3-6,13H2,1-2H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKOFHRRUIVYRF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C=CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CNC(=O)/C=C/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-adamantyl)ethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5429548.png)


![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5429579.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5429606.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5429609.png)
![N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5429610.png)

![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5429626.png)
![3-benzyl-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429633.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5429634.png)
